molecular formula C18H14N2O3 B2781959 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 210639-80-8

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Katalognummer: B2781959
CAS-Nummer: 210639-80-8
Molekulargewicht: 306.321
InChI-Schlüssel: IRXKCJVEHBGBHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and chromenone moieties in its structure suggests that it may exhibit a range of biological activities.

Wirkmechanismus

Target of Action

The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one belongs to the class of benzimidazole derivatives . Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of benzimidazole derivatives are often dependent on the specific functional groups present in the molecule.

Mode of Action

The mode of action of benzimidazole derivatives is generally related to their ability to interact with biological macromolecules. For instance, some benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This mechanism is often associated with the anticancer activity of these compounds.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific structures and targets. For instance, some benzimidazole derivatives have been found to exhibit anticancer activities by affecting cell cycle progression, particularly causing G2/M phase arrest . .

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. For instance, benzimidazole derivatives that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis, contributing to their anticancer activity . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core . . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction setups, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromenone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or chromenone rings, potentially enhancing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart is the combination of both benzimidazole and chromenone moieties in a single molecule.

Biologische Aktivität

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and relevant data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 7-hydroxychromen-4-one with 1H-benzimidazole derivatives under acidic or basic conditions. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be employed to enhance yield and purity during the synthesis process.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U87 (glioblastoma).
  • Mechanism : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with the compound .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
A549Not specifiedCell cycle arrest
U8745.2 ± 13.0Apoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacteria:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with an MIC of 40 μg/mL.
  • Gram-negative Bacteria : Showed activity against Escherichia coli with an MIC of 200 μg/mL .

Table 2: Antimicrobial Activity Data

BacteriaMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
  • Apoptosis Induction : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Antimicrobial Mechanisms : The antimicrobial activity is likely due to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability over time, indicating its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against multiple strains of bacteria, confirming its broad-spectrum activity and potential for development into an antibiotic agent .

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-10-7-11-16(8-15(10)21)23-9-12(17(11)22)18-19-13-5-3-4-6-14(13)20-18/h3-9,21H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXKCJVEHBGBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.